molecular formula C14H14ClN3O2 B13013840 2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B13013840
M. Wt: 291.73 g/mol
InChI Key: KOSKNVLAPVPIBN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features a unique structure combining an imidazole and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Formation of the Pyrazole Ring: The imidazole intermediate is then reacted with a hydrazine derivative to form the pyrazole ring.

    Introduction of the Chlorophenyl and Ethyl Groups: These groups are introduced through substitution reactions, often using chlorinating agents and alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the imidazole or pyrazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxaldehyde or carboxylic acid derivatives.

    Reduction: Formation of dihydro or tetrahydro derivatives of the original compound.

    Substitution: Introduction of various functional groups to the chlorophenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
  • 2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-5-carboxylic acid
  • 2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Uniqueness

The uniqueness of 2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C14H14ClN3O2/c1-2-10-12(14(19)20)13-16-11(7-18(13)17-10)8-4-3-5-9(15)6-8/h3-6,11,16H,2,7H2,1H3,(H,19,20)

InChI Key

KOSKNVLAPVPIBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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